3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Description
3-(4-Methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-methoxyphenyl group at the carbonyl-adjacent carbon and a 4-(2-oxopyrrolidin-1-yl)phenyl group at the nitrogen terminus. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., dopamine D2 receptor antagonists and enzyme inhibitors) suggest possible applications in neuropharmacology or enzyme modulation .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-11-4-15(5-12-18)6-13-19(23)21-16-7-9-17(10-8-16)22-14-2-3-20(22)24/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVZAGWCUVBSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C24H28N2O4 and a molecular weight of 408.498 g/mol. Its structure includes a methoxyphenyl group and a pyrrolidinone moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances lipophilicity, facilitating membrane penetration, while the pyrrolidinone moiety may participate in hydrogen bonding with target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown significant inhibition of growth in Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In cellular models, it demonstrated the ability to reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
- Cytotoxicity : Research has indicated that the compound may possess cytotoxic effects on certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values in these studies suggest selective toxicity towards malignant cells compared to normal cells.
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | Effect | IC50/EC50 |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 15 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | 20 µg/mL |
| Anti-inflammatory | RAW 264.7 macrophages | Cytokine reduction | EC50 25 µM |
| Cytotoxic | HeLa cells | Induced apoptosis | IC50 10 µM |
| Cytotoxic | MCF-7 breast cancer cells | Induced apoptosis | IC50 12 µM |
Case Studies
- Antimicrobial Study : A study conducted by researchers aimed at evaluating the antimicrobial efficacy of the compound against various pathogens. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus.
- Anti-inflammatory Research : In a cellular model using RAW 264.7 macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : A series of experiments were conducted on different cancer cell lines, including HeLa and MCF-7. The compound showed promising results in inducing apoptosis at low concentrations, highlighting its potential for cancer therapy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Observations:
Substituent Diversity :
- The target compound uniquely combines a 4-methoxyphenyl group with a 2-oxopyrrolidin-1-ylphenyl group. This contrasts with analogs featuring trifluoromethylphenyl (e.g., compound 1 in ), sulfonamide (compound 7 in ), or piperazine rings (compound in ).
- The 2-oxopyrrolidin moiety may enhance hydrogen-bonding interactions compared to sulfonyl or piperidine groups, as seen in crystallographic studies of related amides .
Synthesis and Purification :
- Yields for similar compounds range from 24% (compound 6, ) to 95.7% (compound 6a, ), depending on substituents and purification methods (e.g., ACN crystallization) . The absence of yield data for the target compound suggests further optimization may be required.
Biological Relevance: Compounds with trifluoromethylphenyl groups () exhibit dopamine D2 receptor antagonism, while benzoxazinone derivatives () show similar activity. The target compound’s oxopyrrolidin group may align with enzyme inhibitors like GSK-3 or TACE modulators (e.g., compound 541 in ) due to structural mimicry of cyclic ketones .
Crystallographic and Conformational Analysis :
- Amides like 3-chloro-N-(4-methoxyphenyl)propanamide exhibit strong amide resonance (C=O bond length: 1.2326 Å) and hydrogen-bonded chains, which influence solubility and stability . The target compound’s extended aromatic and heterocyclic substituents may alter packing efficiency and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
